N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 5 and a cyclopropanecarboxamide moiety at position 2. This compound belongs to a class of heterocyclic molecules studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. Its structure combines electron-rich aromatic systems (dimethoxy substituents) with a strained cyclopropane ring, which may enhance metabolic stability and target binding compared to linear analogs .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-5-9(6-11(7-10)20-2)13-16-17-14(21-13)15-12(18)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNZIFUQEALMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the cyclopropane moiety: This step involves the reaction of the oxadiazole intermediate with a cyclopropanecarboxylic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropane moiety may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The antimicrobial and physicochemical properties of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be contextualized by comparing it to three related oxadiazole derivatives (OZE-I, OZE-II, and OZE-III) from a 2018 study (Figure 1, ). Key comparisons include:
Structural and Physicochemical Differences
| Compound | Substituents at Position 5 | Carboxamide Group | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3,5-Dimethoxyphenyl | Cyclopropanecarboxamide | 303.32* |
| OZE-I | 5,6,7,8-Tetrahydro-2-naphthalenyl | Cyclopropanecarboxamide | 283.32 |
| OZE-II | 3,5-Dimethoxyphenyl | 4-[(4,4-Dimethyl-oxazolidinyl)sulfonyl]benzamide | 488.51 |
| OZE-III | 4-Chlorophenyl | Pentanamide | 279.72 |
*Calculated based on structural formula C₁₄H₁₅N₃O₄.
Key Observations :
- The cyclopropanecarboxamide group in the target compound reduces molecular weight compared to OZE-II (488.51 vs. 303.32), which may improve bioavailability.
- OZE-III’s 4-chlorophenyl substituent and linear pentanamide chain result in lower steric hindrance but reduced metabolic stability.
Antimicrobial Activity (, Figure 2)
| Compound | MIC Against S. aureus (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| OZE-I | 16 | 45 |
| OZE-II | 8 | 72 |
| OZE-III | 32 | 28 |
Key Findings :
- OZE-II (with the same 3,5-dimethoxyphenyl group as the target compound) exhibited the strongest activity (MIC = 8 µg/mL) and biofilm inhibition (72%), suggesting the dimethoxy substitution critically enhances antimicrobial potency.
- The bulky sulfonyl-benzamide group in OZE-II likely contributes to its superior biofilm inhibition but may hinder cellular uptake compared to the target compound’s simpler cyclopropanecarboxamide.
- The target compound’s cyclopropane ring could offer improved pharmacokinetics over OZE-III’s linear pentanamide, which showed weak activity (MIC = 32 µg/mL).
Mechanistic and Pharmacokinetic Insights
- Electron-Donating Groups : The 3,5-dimethoxy substituents (shared by OZE-II and the target compound) enhance lipophilicity and membrane penetration, a critical factor against Gram-positive bacteria like S. aureus .
- Cyclopropane vs. Linear Chains : Cyclopropane’s rigidity may reduce enzymatic degradation compared to OZE-III’s flexible pentanamide, though direct metabolic data for the target compound remains unstudied.
- Biofilm Inhibition : OZE-II’s high efficacy (72%) correlates with its sulfonyl group, which may disrupt biofilm extracellular DNA or polysaccharides. The target compound’s biofilm activity remains speculative but could be weaker due to the absence of this group.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound belonging to the oxadiazole class, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
This compound features a 1,3,4-oxadiazole ring and a cyclopropanecarboxamide moiety, contributing to its potential biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound significantly reduced cell viability with IC50 values ranging from 10 to 20 µM . The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole ring or cyclopropane moiety could enhance its potency and selectivity against cancer cells or pathogens.
Key Findings:
- Substituents on the oxadiazole ring can significantly influence anticancer activity.
- The presence of electron-donating groups enhances biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
